molecular formula C16H19F3N6O B12493471 N-methyl-4-(4-phenylpiperazin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

N-methyl-4-(4-phenylpiperazin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

Cat. No.: B12493471
M. Wt: 368.36 g/mol
InChI Key: WMPHYECGDKNFKW-UHFFFAOYSA-N
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Description

N-methyl-4-(4-phenylpiperazin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine is a synthetic organic compound that belongs to the class of triazine derivatives Triazine compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(4-phenylpiperazin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperazine Moiety: The phenylpiperazine group can be introduced through nucleophilic substitution reactions.

    Attachment of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced using suitable reagents and reaction conditions.

    Methylation: The final step involves the methylation of the nitrogen atom to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and process intensification.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(4-phenylpiperazin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxide derivatives, while substitution reactions may yield a variety of substituted triazine compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-4-(4-phenylpiperazin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and downstream signaling pathways.

    Pathway Modulation: The compound could influence various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methyl-4-(4-phenylpiperazin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine may include other triazine derivatives with different substituents. Examples include:

    N-methyl-4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine: Lacks the trifluoroethoxy group.

    4-(4-phenylpiperazin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine: Lacks the N-methyl group.

    N-methyl-4-(4-phenylpiperazin-1-yl)-6-ethoxy-1,3,5-triazin-2-amine: Contains an ethoxy group instead of a trifluoroethoxy group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the trifluoroethoxy group, in particular, may enhance its stability and bioactivity compared to similar compounds.

Properties

Molecular Formula

C16H19F3N6O

Molecular Weight

368.36 g/mol

IUPAC Name

N-methyl-4-(4-phenylpiperazin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

InChI

InChI=1S/C16H19F3N6O/c1-20-13-21-14(23-15(22-13)26-11-16(17,18)19)25-9-7-24(8-10-25)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,20,21,22,23)

InChI Key

WMPHYECGDKNFKW-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC(=N1)OCC(F)(F)F)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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